molecular formula C9H10BrN3 B2650541 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE CAS No. 1256836-77-7

4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE

Cat. No.: B2650541
CAS No.: 1256836-77-7
M. Wt: 240.104
InChI Key: FPLWCRFDYZQUJC-UHFFFAOYSA-N
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Description

4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and an isopropyl group on the pyrazolo[3,4-c]pyridine scaffold imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitropyridine with isopropyl hydrazine, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of a bromine atom and an isopropyl group on the pyrazolo[3,4-c]pyridine scaffold makes it a versatile building block for various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-3-propan-2-yl-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5(2)9-8-6(10)3-11-4-7(8)12-13-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLWCRFDYZQUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CN=CC2=NN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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